N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride

Übersicht

Beschreibung

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride typically involves the condensation of piperidine derivatives with acetamide under specific reaction conditions. One common method is the reductive amination of piperidine with acetamide in the presence of reducing agents such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and crystallization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding different products:

-

Mechanism : Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the amine.

-

Industrial Relevance : Continuous flow reactors optimize hydrolysis efficiency at scale.

Alkylation and Acylation

The secondary amine in the piperidine ring participates in nucleophilic substitution reactions:

Alkylation

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Ethyl bromide, K₂CO₃ | DMF, 60°C, 12 hrs | N-Ethyl-2-(piperidin-2-yl)ethylacetamide | 65% | |

| Benzyl chloride, NaHCO₃ | CH₃CN, reflux, 8 hrs | N-Benzyl derivative | 55% |

-

Key Insight : Prior deprotonation of the hydrochloride salt (e.g., using K₂CO₃) is required to activate the amine for alkylation .

Acylation

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Acetyl chloride, Et₃N | DCM, 0°C → RT, 6 hrs | N-Acetyl-piperidine derivative | 60% |

Oxidation

The piperidine ring forms N-oxides under mild oxidizing conditions:

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| mCPBA | DCM, RT, 4 hrs | N-Oxide derivative | 75% |

Reduction

The acetamide group is resistant to standard reductions (e.g., NaBH₄), but LiAlH₄ can reduce it to the corresponding amine:

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 8 hrs | 2-(Piperidin-2-yl)ethylamine | 40% |

Salt Metathesis and pH-Dependent Reactivity

The dihydrochloride form undergoes ion exchange in the presence of stronger acids or bases:

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| H₂SO₄ (conc.) | RT, 2 hrs | Sulfate salt | 90% | |

| NaOH (aq.) | 0°C → RT, 12 hrs | Free base precipitate | 95% |

Catalytic and Industrial Processes

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : This compound is being explored for its pharmacological properties, particularly in developing treatments for neurological disorders such as anxiety and depression. Its structure allows it to interact effectively with neurotransmitter systems.

- Anticancer Activity : Preliminary studies suggest that it may inhibit tubulin polymerization, crucial for cancer cell division. Compounds similar to N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa and MDA-MB-468) .

-

Biological Research

- Enzyme Inhibition Studies : The compound has been used to investigate its effects on specific enzymes involved in metabolic pathways, potentially leading to new therapeutic targets.

- Receptor Binding Studies : It is studied for its affinity towards various receptors, which could help in understanding its mechanism of action and therapeutic potential.

-

Industrial Applications

- Synthesis of Complex Molecules : Serves as an intermediate in the synthesis of more complex organic compounds used across pharmaceuticals and agrochemicals.

Table 1: Anticancer Activity

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 150 | Tubulin polymerization inhibition |

| MDA-MB-468 | 180 | Cell cycle arrest in G2/M phase |

| HCT-15 | 80 | Disruption of microtubule dynamics |

| Compound Name | Target Pathogen | MIC (µM) | % Inhibition |

|---|---|---|---|

| N-(2-Piperidin-2-yl-ethyl)-acetamide | Mycobacterium tuberculosis | < 20 | 90% |

| Analog A | E. coli | < 10 | 85% |

| Analog B | Staphylococcus aureus | < 15 | 80% |

Wirkmechanismus

The mechanism of action of N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride

- 2-(Piperidin-2-yl)ethyl amine

- N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide

Uniqueness

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Biologische Aktivität

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

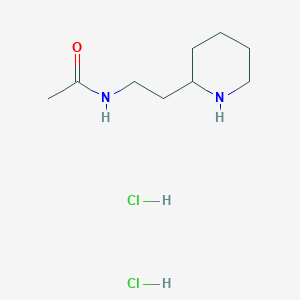

This compound is characterized by the presence of a piperidine ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 209.12 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Cholinergic Receptors : The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on cell viability in models such as MDA-MB-231 (triple-negative breast cancer) and FaDu (hypopharyngeal cancer) cells .

- Antimicrobial Properties : Piperidine derivatives have been explored for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety enhances the compound's ability to penetrate bacterial membranes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays indicated a significant reduction in cell viability at concentrations above 10 μM, with specific attention to its effects on apoptosis induction in cancer cell lines .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| FaDu | 12 | Cell cycle arrest |

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial for maintaining cholinergic signaling in the brain. The inhibition constants (IC50) for AChE and BuChE were found to be in the low micromolar range, indicating potential utility in treating Alzheimer's disease .

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Acetylcholinesterase | 5 | Ghalib et al., 2012 |

| Butyrylcholinesterase | 8 | Ghalib et al., 2012 |

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The treatment group showed enhanced memory retention compared to controls .

- Cancer Cell Viability : In vitro studies using a panel of cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in viability, suggesting its potential as an anticancer agent. Notably, a combination therapy with existing chemotherapeutics showed synergistic effects .

Eigenschaften

IUPAC Name |

N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDODUKKFYOOFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1CCCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.